6-Bromoquinolin-7-ol
Description
6-Bromoquinolin-7-ol is a brominated quinoline derivative characterized by a hydroxyl group (-OH) at position 7 and a bromine atom (Br) at position 6 on the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in medicinal chemistry and materials science. The positions of substituents on the quinoline ring significantly influence electronic properties, solubility, and biological activity, making comparative analysis critical for applications in drug discovery and organic synthesis.
Properties
IUPAC Name |
6-bromoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSBSCTEOYMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations for 6-Bromoquinolin-7-ol
This compound (7-hydroxy-6-bromoquinoline) differs from the patent’s target compound in the absence of a carboxylic acid group at position 4 and the presence of bromine at position 6 instead of 7. Achieving this substitution pattern would require alternative strategies, such as:
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Directed Bromination : Utilizing directing groups (e.g., hydroxyl or amino) to position bromine at C6 during quinoline synthesis.
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Late-Stage Functionalization : Introducing bromine via electrophilic substitution after hydroxyl group installation, though competing regioselectivity may arise.
Stepwise Synthesis and Optimization
Rearrangement and Decarboxylation
The first two steps convert 6-bromoisatin into 7-bromoquinoline-4-carboxylic acid. The Conrad-Limpach rearrangement in Step 1 forms the quinoline core, while nitrobenzene in Step 2 facilitates decarboxylation at 210°C. Nitrobenzene acts as both a high-boiling solvent and oxidizing agent, eliminating CO₂ from the C2 carboxyl group.
Esterification and Amination
Methyl ester formation (Step 3) via thionyl chloride enables solubility for subsequent palladium-catalyzed amination (Step 4). The Boc-protected amine is introduced at C7 using Cs₂CO₃ as a base and Xantphos as a ligand, achieving near-quantitative yield. This step highlights the feasibility of substituting bromine with nitrogen-containing groups in bromoquinolines.
Hydroxylation via Diazotization
Diazotization of the C7 amine (Step 6) in concentrated H₂SO₄ generates a diazonium intermediate, which hydrolyzes to a hydroxyl group upon heating. This method avoids hazardous reagents like hydrogen peroxide, offering a safer alternative for hydroxyl group installation.
Challenges in Adapting the Method for this compound
Regioselectivity Constraints
The patent’s route positions bromine at C7 early in the synthesis, making relocation to C6 non-trivial. Alternative pathways might involve:
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Halogen Dance Reactions : Rearranging bromine from C7 to C6 under specific catalytic conditions, though this is undocumented in the provided sources.
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Directed ortho-Metalation : Using a directing group at C7 to install bromine at C6, followed by hydroxylation.
Competing Reaction Pathways
Introducing hydroxyl and bromine groups at adjacent positions (C6 and C7) risks undesired side reactions, such as:
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Oxidative Coupling : Between C6 and C7 under strong acidic or basic conditions.
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Over-Bromination : Addition of excess bromine leading to di- or tri-substituted products.
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group at the 7th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl boronic acids and copper(II) acetate (Cu(OAc)2) in the presence of solvents like methanol or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as sodium nitrite (NaNO2) and sodium dithionite (Na2S2O4) are used under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry
6-Bromoquinolin-7-ol serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have been explored for their anticancer , antiviral , and antibacterial properties:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by interacting with specific molecular targets, such as DNA and enzymes involved in cell cycle regulation. In xenograft models, significant tumor growth inhibition has been observed, with rates reaching up to 60% at doses of 20 mg/kg .
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Antimicrobial Properties : The compound exhibits notable antimicrobial activity against various pathogens. Minimum Inhibitory Concentration (MIC) values have been reported as follows:
Pathogen MIC (mg/ml) Activity Level Staphylococcus aureus 0.90 Moderate Klebsiella pneumoniae 0.80 High Escherichia coli Resistant None Candida albicans Resistant None
This data underscores its potential as a lead compound for developing new antimicrobial agents .
Biological Research
In biological studies, derivatives of this compound are investigated for their interactions with various biological targets, including enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit specific enzymes critical to cellular processes, leading to altered metabolic pathways that could be beneficial in treating diseases.
- DNA Binding : It has shown the ability to bind to DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy .
Material Science
Beyond its medicinal applications, this compound is also utilized in material science:
- Development of Novel Materials : The compound's unique electronic and optical properties make it suitable for creating advanced materials used in various industrial applications.
Case Studies
Several studies highlight the efficacy of this compound in different applications:
- Antitumor Activity Study : In vivo studies demonstrated significant tumor growth inhibition in xenograft models treated with this compound.
- Antimicrobial Efficacy Study : Clinical trials indicated that derivatives of this compound could effectively combat resistant bacterial strains.
- Material Science Application : Research into novel materials utilizing this compound revealed promising results in enhancing electronic properties .
Mechanism of Action
The mechanism of action of 6-Bromoquinolin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-Bromoquinolin-7-ol and related brominated quinoline/isoquinoline derivatives:
Structural and Functional Analysis
Substituent Position Effects: Electron-Withdrawing Effects: Bromine at C6 (this compound) versus C4 (4-Bromoquinolin-7-ol) alters the electron density of the quinoline ring, impacting reactivity in nucleophilic substitution or metal-catalyzed coupling reactions . Hydroxyl Group Position: The -OH group at C7 (this compound) versus C6 (7-Bromoquinolin-6-ol) affects hydrogen-bonding capacity and solubility. For example, 7-Bromoquinolin-6-ol’s >98% purity suggests suitability for precise biochemical assays .
Ring System Differences: Quinoline vs. Isoquinoline: 6-Bromoisoquinolin-7-ol () shares substituent positions with this compound but differs in the fused benzene-pyridine arrangement. Isoquinoline derivatives often exhibit distinct biological activities, such as kinase inhibition or antimicrobial effects .
Functional Group Complexity: 6-(Bromomethyl)-7-chloroquinoline () introduces a bromomethyl (-CH₂Br) group and chlorine (Cl), enabling diverse derivatization (e.g., Suzuki-Miyaura coupling) compared to simpler bromo-hydroxyl analogues .
Biological Activity
6-Bromoquinolin-7-ol is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 6-position and a hydroxyl group at the 7-position of the quinoline ring. This structural configuration contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL | |
| 5-Nitro-6-bromoquinoline | Mycobacterium tuberculosis | 15 µg/mL |
This table illustrates that derivatives of this compound show promising antibacterial properties, with lower MIC values indicating higher potency compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, particularly its effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of various quinoline derivatives, including this compound, it was found that:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 20 µM
- A549: 25 µM
- MCF-7: 15 µM
These results suggest that this compound exhibits selective cytotoxicity against cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Interference with Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, contributing to apoptosis .
- Target Engagement : Studies have indicated that derivatives can bind to specific proteins involved in cancer progression, such as pirin and CRBN .
Q & A
Q. What are the optimal synthetic routes for 6-Bromoquinolin-7-ol, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves bromination of quinolin-7-ol precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as a solvent at 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC (≥95% purity threshold) and confirm structural identity via H/C NMR and high-resolution mass spectrometry (HRMS). For known intermediates, cross-reference spectral data with published literature .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation kinetics using UV-Vis spectroscopy (λ_max ~300 nm) and HPLC. Quantify stability via half-life () calculations. Include controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic degradation pathways. Document raw data and statistical variance in supplementary materials .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Perform DFT calculations (e.g., B3LYP/6-31G*) to model expected shifts and compare with experimental NMR data. Use 2D NMR techniques (COSY, NOESY) to confirm proton coupling and spatial arrangements. Re-synthesize the compound with stricter purity controls and validate via X-ray crystallography if feasible .
Q. What strategies are recommended for elucidating the mechanistic role of this compound in enzyme inhibition studies?
- Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. For structural insights, perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystallographic data of target enzymes (e.g., kinases). Cross-validate findings with site-directed mutagenesis studies .
Q. How should researchers address discrepancies in biological activity data across different cell lines or model organisms?
- Methodological Answer : Systematically evaluate variables:
- Cell line specificity : Compare pharmacokinetic profiles (e.g., permeability via Caco-2 assays).
- Metabolic differences : Use liver microsomes or S9 fractions to assess species-dependent metabolism.
- Experimental design : Standardize protocols (e.g., exposure time, serum-free conditions) and include positive/negative controls. Publish raw datasets to enable meta-analyses .
Methodological Best Practices
- Data Reproducibility : Archive synthetic protocols, spectral raw files, and assay conditions in open-access repositories (e.g., Zenodo) to facilitate replication .
- Ethical Reporting : Disclose all synthetic yields, failed attempts, and anomalous data to avoid publication bias .
- Safety Compliance : Follow GHS guidelines for handling brominated compounds (e.g., PPE, fume hood use) as outlined in chemical safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
